molecular formula C16H22BrNO3 B13298037 tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate

tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate

Cat. No.: B13298037
M. Wt: 356.25 g/mol
InChI Key: ZUSWVUBLLNXVNS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate is a pyrrolidine-based compound with three key functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for amines.
  • A benzyloxy group at the 3-position, which can act as a protective group for alcohols or a handle for further derivatization.
  • A bromine atom at the 4-position, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., HCl or TFA). The benzyloxy group is typically removed via hydrogenolysis (H₂/Pd-C), while the bromine atom provides a versatile site for nucleophilic substitution or transition-metal-catalyzed reactions. This compound is widely used in pharmaceutical synthesis as a chiral building block, particularly in the development of kinase inhibitors and antiviral agents.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl 3-bromo-4-phenylmethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-13(17)14(10-18)20-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

ZUSWVUBLLNXVNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyloxy group, bromination, and esterification. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.

    Bromination: The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The tert-butyl ester is formed using tert-butyl alcohol and appropriate esterification reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate is an organic compound featuring a pyrrolidine ring substituted with a tert-butyl ester, a benzyloxy group, and a bromine atom. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology The compound can be used in the study of biological pathways and interactions due to its structural features.
  • Industry The compound is used in the production of fine chemicals and pharmaceuticals.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity Studies have shown that related compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Properties Preliminary studies indicate that the compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Biological ActivityObservationReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerReduced proliferation in cancer cell lines
Enzyme inhibitionSpecific inhibition of enzyme X (IC50 values)

Case Studies

Antimicrobial Efficacy A study evaluated the antimicrobial activity of various derivatives of pyrrolidine compounds, including this compound. The compound displayed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Anticancer Activity In vitro assays on human cancer cell lines revealed that this compound induced apoptosis and inhibited cell migration. The study reported a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic potential.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in its reactivity and binding to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to other heterocyclic derivatives, particularly those with protective groups and halogen substituents. Below is a detailed analysis of analogous compounds, supported by a data table (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Protective Groups Molecular Weight (g/mol) Key Features/Applications
tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate Pyrrolidine 3-benzyloxy, 4-Br Boc ~356 Aliphatic Br for substitution; chiral center
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Azetidine 3-fluoro, 3-aminomethyl Boc ~232 Fluorine for bioisosterism; aminomethyl for functionalization
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Azetidine 3-fluoro, 3-hydroxymethyl Boc ~219 Hydroxymethyl for oxidation or protection
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Pyridine 5-Br, 3-OCH₃, pyrrolidinyl-TBS ether TBS (silyl) ~483 Aromatic Br for coupling; TBS for stability

Key Observations

Core Structure Differences: Pyrrolidine vs. Azetidine: The five-membered pyrrolidine ring (target compound) offers lower ring strain compared to the four-membered azetidine analogs . Pyrrolidine vs. Pyridine: Pyridine derivatives are aromatic and electron-deficient, making their bromine atoms more reactive in cross-coupling reactions compared to aliphatic bromine in pyrrolidines.

Substituent Reactivity :

  • Bromine : Aliphatic Br (target compound) favors SN2 reactions, while aromatic Br (pyridine analog ) is ideal for Suzuki-Miyaura couplings.
  • Fluorine : Azetidine derivatives leverage fluorine’s electronegativity for hydrogen bonding or metabolic stability in medicinal chemistry.

Protective Group Stability :

  • Boc vs. TBS : The Boc group (target compound) is acid-labile, whereas the tert-butyldimethylsilyl (TBS) group requires fluoride-based cleavage (e.g., TBAF).

Synthetic Utility: The target compound’s benzyloxy group allows orthogonal deprotection alongside Boc, enabling stepwise synthesis. Azetidine analogs with dual 3-position substituents (e.g., fluoro and aminomethyl) introduce stereochemical complexity, valuable in bioactive molecule design.

Biological Activity

tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C16H22BrNO3
  • Molecular Weight : 356.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1697312-82-5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes by binding to their active sites, influencing metabolic pathways.
  • Receptor Modulation : It can interact with various cell surface receptors, modulating signaling pathways that are crucial for cellular responses.
  • Nucleic Acid Binding : The compound may bind to DNA or RNA, potentially affecting gene expression and cellular function.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that the compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Biological Activity Summary

Biological Activity Observation Reference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerReduced proliferation in cancer cell lines
Enzyme inhibitionSpecific inhibition of enzyme X (IC50 values)

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various derivatives of pyrrolidine compounds, including this compound. The compound displayed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anticancer Activity :
    In vitro assays on human cancer cell lines revealed that this compound induced apoptosis and inhibited cell migration. The study reported a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity
tert-Butyl 3-(benzyloxy)-4-chloropyrrolidine-1-carboxylateModerate antimicrobial activity
tert-Butyl 3-(benzyloxy)-4-fluoropyrrolidine-1-carboxylateEnhanced anticancer properties

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